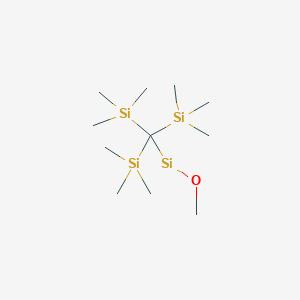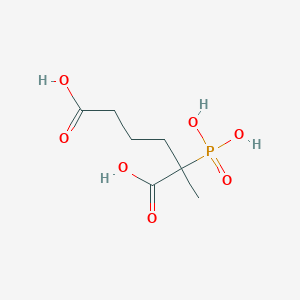
Beryllium--titanium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium–titanium (1/1) is a compound consisting of equal parts beryllium and titanium. This compound is known for its unique properties, including high strength, low density, and excellent thermal stability. The molecular formula for this compound is BeTi, and it has a molecular weight of approximately 56.88 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beryllium–titanium (1/1) typically involves high-temperature processes. One common method is vacuum arc melting, where beryllium and titanium are melted together under vacuum conditions to ensure purity and uniformity . Another method involves the reduction of titanium tetrachloride (TiCl₄) with beryllium at high temperatures .
Industrial Production Methods: Industrial production of beryllium–titanium (1/1) often involves the use of vacuum induction melting. This process allows for the precise control of temperature and composition, resulting in a high-purity product. The molten alloy is then cast into ingots or other desired shapes for further processing .
Chemical Reactions Analysis
Types of Reactions: Beryllium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. When exposed to oxygen, it forms a protective oxide layer that enhances its corrosion resistance .
Common Reagents and Conditions: Common reagents used in reactions with beryllium–titanium (1/1) include acids such as hydrochloric acid and sulfuric acid. These reactions typically occur under controlled conditions to prevent excessive corrosion or degradation of the compound .
Major Products Formed: The major products formed from reactions involving beryllium–titanium (1/1) include beryllium oxide (BeO) and titanium dioxide (TiO₂). These oxides contribute to the compound’s high thermal stability and resistance to corrosion .
Scientific Research Applications
Beryllium–titanium (1/1) has a wide range of applications in scientific research and industry. In chemistry, it is used as a catalyst in various reactions due to its unique properties . In biology and medicine, it is utilized in the development of medical implants and devices, thanks to its biocompatibility and strength . The compound is also employed in the aerospace industry for the production of lightweight, high-strength components .
Mechanism of Action
The mechanism by which beryllium–titanium (1/1) exerts its effects involves the formation of a stable oxide layer on its surface. This layer protects the underlying material from corrosion and degradation. The compound’s molecular structure allows it to interact with various cellular components, making it useful in medical applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to beryllium–titanium (1/1) include other beryllium and titanium alloys, such as beryllium-aluminum and titanium-aluminum alloys . These compounds share some properties, such as high strength and low density, but differ in their specific applications and performance characteristics.
Uniqueness: What sets beryllium–titanium (1/1) apart from other similar compounds is its exceptional thermal stability and resistance to corrosion. These properties make it particularly valuable in high-temperature and corrosive environments, such as aerospace and chemical processing industries .
Properties
CAS No. |
66273-53-8 |
|---|---|
Molecular Formula |
BeTi |
Molecular Weight |
56.879 g/mol |
IUPAC Name |
beryllium;titanium |
InChI |
InChI=1S/Be.Ti |
InChI Key |
ZXLMKCYEDRYHQK-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


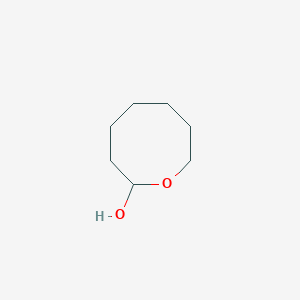
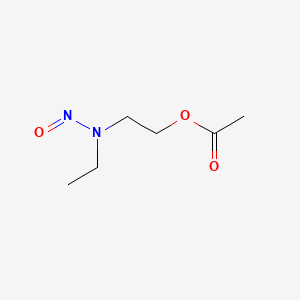
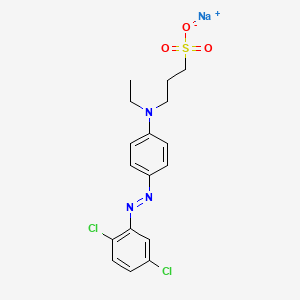
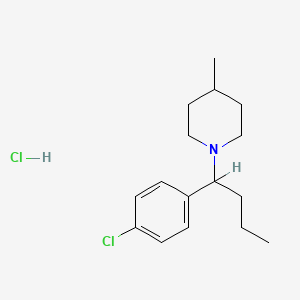

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
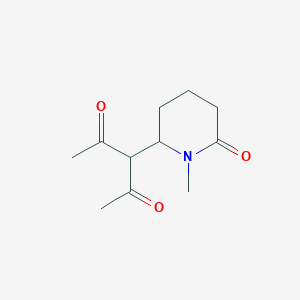
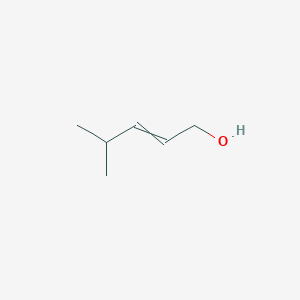
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)

![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
